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Compound of Interest

Compound Name: Capmatinib dihydrochloride

Cat. No.: B3026971 Get Quote

Technical Support Center: Capmatinib
Dihydrochloride
This guide provides researchers, scientists, and drug development professionals with technical

information, troubleshooting advice, and frequently asked questions regarding the impact of

food on the absorption and bioavailability of Capmatinib dihydrochloride.

Frequently Asked Questions (FAQs)
Q1: What is the general impact of food on the
absorption and bioavailability of Capmatinib?
A: Food, particularly a high-fat meal, has a clinically meaningful impact on the bioavailability of

Capmatinib. Co-administration with a high-fat meal increases the total drug exposure (AUC) by

approximately 46%, while the peak plasma concentration (Cmax) remains unchanged.[1][2][3]

A low-fat meal does not have a clinically significant effect on Capmatinib's pharmacokinetics.[1]

[2][3] This suggests that the extent of absorption is increased, but the rate of absorption is not

increased. In fact, the time to reach peak concentration (Tmax) is delayed in the presence of a

high-fat meal.[4][5]

Q2: How do different meal types quantitatively affect
Capmatinib's key pharmacokinetic (PK) parameters?
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A: The effects vary significantly between high-fat and low-fat meals when compared to

administration under fasted conditions. The key quantitative data are summarized below.

Pharmacokinetic
Parameter

Fasted State
With High-Fat Meal
(~1000 calories,
50% fat)

With Low-Fat Meal
(~300 calories, 20%
fat)

AUC (Area Under the

Curve)
Reference

▲ Increased by 46%

[1][2][3]

No clinically

meaningful effect[1][3]

Cmax (Maximum

Concentration)
Reference

↔ No significant

change[1][2][3]

No clinically

meaningful effect[3]

Tmax (Time to Cmax) ~1 to 2 hours[1][3]
▶ Delayed to ~4.0 to

5.6 hours[4][6]

Not reported, but

effect is not

considered clinically

meaningful[3]

Q3: What is the clinical recommendation for
administering Capmatinib concerning food?
A: Based on the pharmacokinetic data, the recommended dosage of Capmatinib (400 mg twice

daily) can be taken with or without food.[3][4][6][7] While a high-fat meal increases the AUC,

dedicated studies in cancer patients have shown that the exposure is similar between fed and

fasted conditions at steady-state, and the safety profile is consistent.[3][4] This allows for more

convenient dosing for patients.[4][6]

Experimental Design and Protocols
Q4: What is a typical experimental protocol for a food-
effect study on Capmatinib?
A: A standard food-effect study for an oral small molecule like Capmatinib is typically a single-

dose, open-label, two-period, two-sequence crossover study in healthy adult subjects. This

design allows each subject to act as their own control, minimizing variability.

Detailed Methodology:
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Subject Population: Healthy adult volunteers.

Study Design: A randomized, open-label, two-period, two-sequence crossover design.

Treatment Periods:

Period 1: Subjects are randomized to one of two arms.

Arm A (Fasted): Subjects receive a single oral dose of Capmatinib after an overnight

fast of at least 10 hours.

Arm B (Fed): Subjects receive a single oral dose of Capmatinib within 30 minutes of

consuming a standardized high-fat, high-calorie meal (e.g., approximately 1000

calories, with 50% from fat).[3][4][6]

Washout Period: A sufficient time is allowed between periods for the drug to be completely

eliminated from the body.

Period 2: Subjects cross over to the alternate treatment arm. Those in Arm A receive the

drug under fed conditions, and those in Arm B receive it under fasted conditions.

Pharmacokinetic (PK) Sampling: Serial blood samples are collected at predefined time

points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) in

each period.

Bioanalysis: Plasma concentrations of Capmatinib are measured using a validated analytical

method (e.g., LC-MS/MS).

Data Analysis: PK parameters (AUC, Cmax, Tmax) are calculated for each subject under

both fed and fasted conditions. Statistical analysis is performed to determine the geometric

mean ratios (Fed/Fasted) and 90% confidence intervals for AUC and Cmax.
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Caption: Workflow of a typical food-effect bioavailability study.
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Mechanism & Troubleshooting
Q5: What is the underlying mechanism of action for
Capmatinib?
A: Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase.[1][8] In

certain cancers, such as non-small cell lung cancer (NSCLC), aberrant activation of the MET

pathway (e.g., through MET exon 14 skipping mutations) drives tumor growth and survival.[1]

[9] Capmatinib binds to the ATP-binding site of the MET kinase, preventing its phosphorylation

and the subsequent activation of downstream signaling pathways like RAS/MAPK and

PI3K/AKT.[9][10] This blockade inhibits cancer cell proliferation and survival.[1][3]

// Nodes HGF [label="HGF\n(Ligand)", fillcolor="#FFFFFF", fontcolor="#202124"]; MET

[label="MET Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K",

fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FFFFFF",

fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FFFFFF", fontcolor="#202124"]; RAF

[label="RAF", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK",

fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FFFFFF",

fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration",

shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Capmatinib [label="Capmatinib",

shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HGF -> MET [label=" Binds"]; MET -> {PI3K, RAS} [label=" Activates"]; PI3K -> AKT;

AKT -> Proliferation; RAS -> RAF -> MEK -> ERK -> Proliferation; Capmatinib -> MET [label="

Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }

Caption: Simplified MET signaling pathway and Capmatinib's point of inhibition.

Q6: Troubleshooting: We observed a significant food
effect in our preclinical animal model that differs from
the reported human data. What could be the cause?
A: Discrepancies between preclinical and clinical food effect data are not uncommon. Several

factors could contribute to this:
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Physiological Differences: The gastrointestinal (GI) physiology, including pH, transit time, and

bile salt composition, can vary significantly between species (e.g., rodents, canines) and

humans. These differences can alter drug solubility and permeability in ways that are not

directly translatable.

Formulation Bridging: The formulation used in preclinical studies may differ from the final

clinical tablet formulation. Excipients and manufacturing processes can significantly influence

drug dissolution and its interaction with food. The clinical formulation is optimized for human

administration and may behave differently.

Meal Composition: The "food" used in animal studies may not accurately replicate the high-

fat, high-calorie meal used in human clinical trials as per regulatory guidelines. The specific

composition and fat content of the meal are critical determinants of the food effect.

Metabolic Differences: While Capmatinib is primarily metabolized by CYP3A4 and aldehyde

oxidase in humans, the activity and expression of these enzymes can differ in preclinical

species, potentially altering first-pass metabolism in the presence of food.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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